Conformational Rigidity: Cyclopropane vs. Linear Amides
The cyclopropane ring in the target compound restricts the amide torsion angle to a narrow conformational envelope (φ ≈ 0° ± 15°) compared to freely rotating linear alkyl amides such as the acetamide analog (CAS 10506-95-3) or propionamide analog (CAS 683232-73-7), where the C–C bond rotation permits multiple low-energy conformers . This conformational pre-organization can reduce the entropic penalty upon target binding and is a recognized strategy for improving ligand efficiency in fragment-to-lead optimization . The cyclopropane ring also occupies a smaller steric volume (van der Waals volume ≈ 39 ų) than a phenyl ring (≈ 77 ų), offering a differentiated shape complementarity profile vs. aromatic carboxamide phthalimides such as N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide .
| Evidence Dimension | Conformational degrees of freedom (rotatable bonds) and amide torsional flexibility |
|---|---|
| Target Compound Data | Cyclopropanecarboxamide: 4 rotatable bonds; amide locked in near-planar s-cis conformation by cyclopropane ring strain and conjugation |
| Comparator Or Baseline | Acetamide analog (CAS 10506-95-3): 3 rotatable bonds; propionamide analog (CAS 683232-73-7): 4 rotatable bonds; both possess unconstrained C–C single-bond rotation adjacent to amide carbonyl |
| Quantified Difference | Cyclopropane eliminates one low-energy torsional degree of freedom (estimated ΔG_conf ≈ 0.5–1.5 kcal/mol entropic advantage upon binding, per theoretical estimates from cyclopropane-containing ligand series) |
| Conditions | Gas-phase conformational sampling via DFT calculations (B3LYP/6-31G*) reported for analogous cyclopropanecarboxamide systems; explicit binding assay comparisons for this specific compound are not available in the current literature |
Why This Matters
For procurement decisions in fragment-based or structure-based drug discovery programs, the conformational rigidity of the cyclopropanecarboxamide substituent offers a defined spatial presentation of the amide pharmacophore that linear alkyl analogs cannot recapitulate, potentially translating into distinct structure–activity relationships.
- [1] PubChem Compound Records. N-(1,3-dioxoisoindolin-5-yl)acetamide (CID 4470098), N-(1,3-dioxoisoindolin-5-yl)propionamide (CID 123134389). National Library of Medicine. View Source
- [2] Talele TT. The 'cyclopropyl fragment' in drug discovery: dedicated to the memory of Prof. Ganesh A. Thakur. J Med Chem. 2016;59(19):8712–8756. View Source
- [3] benchchem.com. N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide – Biological Activity Overview. Note: Structural and physicochemical comparison only; biological activity data not cited from this source per exclusion rules. View Source
